Silver hexafluorosilicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

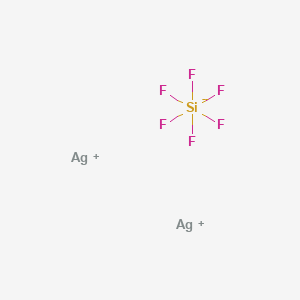

Silver hexafluorosilicate is an inorganic compound with a molecular formula of AgF6Si . It is used in various applications due to its unique chemical properties .

Synthesis Analysis

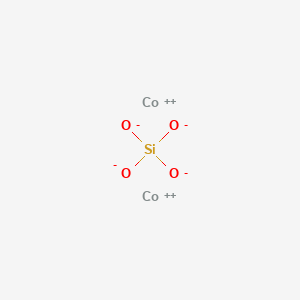

Silver hexafluorosilicate can be synthesized through a metathetic reaction between the respective ammonium salts and silver nitrate in an acetonitrile medium . Another method involves the self-assembly of M(BF4)2(M2+ Cu2+ and Zn2+) with tridentate N-donors (L) in a mixture solvent including methanol in a glass vessel .Molecular Structure Analysis

The molecular weight of Silver hexafluorosilicate is 249.94 . It has a unique structure that allows it to form SiF6 2-encapsulated cages during crystallization via self-assembly in glassware .Chemical Reactions Analysis

Silver hexafluorosilicate plays a crucial role in C–H activation reactions . It is also involved in the formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel .Physical And Chemical Properties Analysis

Silver hexafluorosilicate has a density of 2.7085 g/cm3, a specific surface area of 0.98 m2/g, and a mean particle size (D50) of 77.3 μm . It undergoes degradation up to 900 °C .Aplicaciones Científicas De Investigación

Silver hexafluorosilicate, along with other silver salts like hexafluorophosphates and tetrafluoro-borates, can be synthesized through a metathetic reaction. This process, conducted in acetonitrile medium at room temperature, yields high-purity salts suitable for use in different scientific applications (Padma, 1988).

Silver nanoparticles, derived from compounds like silver hexafluorosilicate, have significant antimicrobial properties. They are being increasingly used in medical applications like dressings, coatings for medical devices, and as components in various topical applications due to their ability to combat antibiotic-resistant bacteria (Rai, Yadav, & Gade, 2009).

Ammonium hexafluorosilicate, a related compound, has been shown to induce calcium phosphate precipitation. It effectively occludes open dentin tubules, offering continuous relief from dentin hypersensitivity. This makes it a promising material for dental applications (Suge, Kawasaki, Ishikawa, Matsuo, & Ebisu, 2008).

Silver-based antimicrobial products, including those derived from silver hexafluorosilicate, are gaining attention in the development of next-generation antibacterials and antivirals. These products are noted for their broad scope, low toxicity, and cost-effectiveness (Ciriminna, Albo, & Pagliaro, 2020).

Silver, including compounds like silver hexafluorosilicate, is used extensively in organic transformations. Silver-catalyzed reactions have become important in organic chemistry, with Ag-catalysis showing significant improvements in recent years (Zheng & Jiao, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

disilver;hexafluorosilicon(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANLRTJQEUGDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ag+].[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2F6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.812 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluorosilicate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.